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A Comparative Guide to the Kinetic Reactivity of
Haloalkynes
For researchers, scientists, and drug development professionals, a deep understanding of

reaction kinetics is not merely academic—it is the bedrock of rational reaction design,

optimization, and scale-up. Among the myriad of reactive intermediates in a synthetic chemist's

toolkit, haloalkynes stand out for their versatility, enabling a wide array of transformations from

intricate cross-couplings to the construction of complex heterocyclic scaffolds.[1] However, the

reactivity of these powerful building blocks is profoundly influenced by the nature of the

halogen substituent. This guide provides an in-depth comparative analysis of the kinetic

reactivity of iodo-, bromo-, and chloroalkynes across several key reaction classes, supported

by experimental data and detailed methodological insights.

Foundational Principles of Haloalkyne Reactivity
The reactivity of a haloalkyne (R-C≡C-X) is fundamentally dictated by the electronic and steric

properties of the halogen atom (X) and the nature of the R group. The carbon-halogen bond

strength and polarizability are critical factors governing the rate of reactions where this bond is

cleaved. Generally, the reactivity trend follows the order:

Iodoalkynes > Bromoalkynes > Chloroalkynes
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This trend is primarily attributed to the decreasing carbon-halogen bond strength down the

group (C-I < C-Br < C-Cl), making the iodide a superior leaving group in nucleophilic

substitution and related reactions.[2] Furthermore, the greater polarizability of the C-I bond can

facilitate interactions with catalysts and other reactants.

This guide will explore the kinetic nuances of this reactivity trend in three major classes of

haloalkyne reactions:

Metal-Catalyzed Cross-Coupling Reactions

Nucleophilic Addition and Substitution Reactions

Cycloaddition Reactions

We will also provide detailed protocols for the experimental determination of these kinetic

parameters, empowering researchers to conduct their own comparative studies.

Comparative Kinetics in Metal-Catalyzed Cross-
Coupling Reactions
Metal-catalyzed cross-coupling reactions are arguably the most significant application of

haloalkynes, enabling the facile formation of carbon-carbon bonds.[1] The Sonogashira and

Cadiot-Chodkiewicz couplings are archetypal examples where the nature of the halogen plays

a pivotal role in the reaction kinetics.

Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide,

catalyzed by palladium and copper complexes.[3][4][5] While haloalkynes are less common

substrates than aryl halides in this reaction, the underlying principles of oxidative addition,

which is often the rate-determining step, are analogous. The reactivity of the C-X bond is

paramount.

While direct comparative kinetic data for a series of haloalkynes in the Sonogashira reaction is

not extensively reported in a single study, a high-throughput kinetic analysis of the Sonogashira

coupling of various aryl halides provides valuable insights into the relative reactivity of the C-X

bond.[6][7]
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Table 1: Activation Parameters for the Sonogashira Coupling of Aryl Halides with

Phenylacetylene

Aryl Halide (Ar-X)
Activation Enthalpy (ΔH‡)
(kJ mol⁻¹)

Activation Entropy (ΔS‡)
(J mol⁻¹ K⁻¹)

Aryl Iodide (Ar-I) 48 - 62 -71 to -39

Aryl Bromide (Ar-Br) 54 - 82 -55 to 11

Aryl Chloride (Ar-Cl) 95 - 144 -6 to 100

Data adapted from a high-throughput kinetic study.[6][7] The range of values reflects the

influence of substituents on the aryl ring.

The significantly lower activation enthalpies for aryl iodides compared to bromides and

chlorides underscore their higher reactivity.[6][7] This trend is directly attributable to the weaker

C-I bond, which facilitates the rate-limiting oxidative addition step in the palladium catalytic

cycle. By analogy, we can infer a similar trend for haloalkynes, where iodoalkynes would exhibit

the fastest reaction rates.
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Caption: Simplified catalytic cycle for the Sonogashira coupling.

Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne

and a haloalkyne to form an unsymmetrical 1,3-diyne.[2][8][9][10][11][12][13][14] In this

reaction, the haloalkyne acts as the electrophile. The reactivity trend again follows the order I >

Br > Cl, with chloroalkynes often being poor substrates.[15]
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While quantitative kinetic data is sparse, qualitative observations from synthetic studies

consistently report that iodoalkynes provide higher yields and faster reaction times compared to

their bromo- and chloro-analogues.[15]

Comparative Kinetics in Nucleophilic Addition and
Substitution Reactions
Haloalkynes can undergo nucleophilic attack at either the α- or β-carbon, leading to a variety of

products. The nature of the halogen influences both the rate and the regioselectivity of these

reactions.

The reactivity of haloalkanes in S_N2 reactions is well-established to follow the trend I > Br > Cl

> F, which is governed by the leaving group ability of the halide.[16] This is directly related to

the strength of the carbon-halogen bond.[2] We can extrapolate this trend to nucleophilic

substitution reactions at the sp-hybridized carbon of haloalkynes.

Table 2: Carbon-Halogen Bond Dissociation Energies

Bond Bond Dissociation Energy (kJ/mol)

C-I ~228

C-Br ~285

C-Cl ~324

C-F ~492

Approximate values for haloalkanes, which provide a good relative comparison.[2]

The significantly lower bond dissociation energy of the C-I bond makes iodide the best leaving

group, leading to the fastest rates of nucleophilic substitution.
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SN2-type Reaction on a Haloalkyne Energy Profile
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Caption: Generalized energy profile for an S_N2-type reaction on a haloalkyne.

Comparative Kinetics in Cycloaddition Reactions
Haloalkynes can participate in various cycloaddition reactions, such as [3+2] and [4+2]

cycloadditions, acting as dienophiles or dipolarophiles.[17][18][19] The electronic nature of the

haloalkyne, influenced by the halogen, can affect the reaction rate.

While comprehensive experimental kinetic data comparing the full series of haloalkynes in

cycloaddition reactions is limited, studies on related systems suggest that the electron-

withdrawing nature of the halogen can influence the energy of the alkyne's frontier molecular

orbitals (HOMO and LUMO), thereby affecting the reaction rate. For instance, in inverse-

electron-demand Diels-Alder reactions, more electron-deficient dienophiles generally react

faster.

Experimental Protocols for Kinetic Studies
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To facilitate further research in this area, we provide detailed, self-validating protocols for

conducting kinetic studies on haloalkyne reactions.

General Workflow for Kinetic Analysis

Reaction Setup
(Controlled Temperature and Concentrations)

Initiate Reaction
(e.g., addition of catalyst or nucleophile)

Monitor Reaction Progress
(e.g., in-situ spectroscopy or sampling)

Data Acquisition
(Concentration vs. Time)

Data Analysis
(Determination of rate law and rate constant)

Determination of Activation Parameters
(Eyring or Arrhenius plot from temperature-dependent studies)

Click to download full resolution via product page

Caption: General experimental workflow for kinetic studies.[10]

Protocol 1: In-situ NMR Monitoring of a Sonogashira
Coupling Reaction
Objective: To determine the rate of consumption of a haloalkyne in a Sonogashira coupling

reaction by ¹H NMR spectroscopy.
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Methodology:

Preparation of Stock Solutions: Prepare stock solutions of the haloalkyne, terminal alkyne,

palladium catalyst, copper(I) iodide, and an internal standard (e.g., 1,3,5-trimethoxybenzene)

in a deuterated solvent (e.g., CDCl₃ or d₆-DMSO).

Reaction Setup: In an NMR tube, combine the stock solutions of the haloalkyne, terminal

alkyne, and internal standard. Place the NMR tube in the spectrometer and acquire an initial

spectrum (t=0).

Reaction Initiation: Inject the catalyst solution (Pd and Cu salts) and base into the NMR tube,

ensuring rapid mixing.

Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time

intervals.[13][20][21][22][23]

Data Analysis: Integrate the signals of the haloalkyne and the internal standard in each

spectrum. The concentration of the haloalkyne at each time point can be determined relative

to the constant concentration of the internal standard. Plot the concentration of the

haloalkyne versus time to determine the reaction order and rate constant.

Protocol 2: Stopped-Flow FT-IR Spectroscopy for Fast
Nucleophilic Addition
Objective: To measure the rate of a fast reaction between a haloalkyne and a nucleophile.

Methodology:

Instrumentation: Utilize a stopped-flow apparatus coupled with a rapid-scanning FT-IR

spectrometer.[1][8][24]

Reagent Preparation: Prepare solutions of the haloalkyne and the nucleophile in a suitable

IR-transparent solvent (e.g., acetonitrile).

Reaction Initiation and Monitoring: The two reactant solutions are rapidly mixed in the

stopped-flow device, and the reaction mixture flows into an IR observation cell.[8] The flow is

then abruptly stopped, and a series of FT-IR spectra are recorded in rapid succession.
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Data Analysis: Monitor the change in absorbance of a characteristic vibrational band of the

haloalkyne (e.g., the C≡C stretch) or the product over time. The kinetic data can then be

fitted to an appropriate rate law to determine the rate constant.

Conclusion and Future Outlook
The kinetic reactivity of haloalkynes is a critical parameter in their application in organic

synthesis. The general trend of I > Br > Cl is well-supported by fundamental principles of bond

strength and leaving group ability. While quantitative comparative data is most readily available

for analogous systems like aryl halides in Sonogashira couplings, the principles clearly extend

to haloalkynes.

This guide has provided a framework for understanding and investigating the comparative

kinetics of haloalkyne reactivity. The detailed experimental protocols offer a starting point for

researchers to generate their own valuable kinetic data, filling the existing gaps in the literature.

Further systematic studies, particularly those employing modern in-situ monitoring techniques,

will be invaluable in providing a more complete quantitative picture of the reactivity of this

important class of compounds, enabling more precise control over their synthetic

transformations.

References
Jiang, H., Zhu, C., & Wu, W. (2015). Reactions of Haloalkynes. SpringerBriefs in Molecular
Science Haloalkyne Chemistry, 9-76.
Plenio, H., et al. (2008). Insights into Sonogashira cross-coupling by high-throughput kinetics
and descriptor modeling. Angewandte Chemie International Edition, 47(40), 7604-7608.
[Link]
TgK Scientific. FT-IR Stopped-Flow. [Link]
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful
methodology in organic synthesis.
Mubofu, E. B., Clark, J. H., & Macquarrie, D. J. (2004). Important consequences for gas
chromatographic analysis of the Sonogashira cross-coupling reaction. Tetrahedron Letters,
45(43), 8073-8075.
University of York. Rapid reaction kinetics (Stopped-Flow). [Link]
Plenio, H., et al. (2008). Insights into Sonogashira cross-coupling by high-throughput kinetics
and descriptor modeling. Angewandte Chemie International Edition, 47(40), 7604-7608.
[Link]
Wikipedia. Cadiot–Chodkiewicz coupling. [Link]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plenio, H., et al. (2008). Insights into Sonogashira Cross-Coupling by High-Throughput
Kinetics and Descriptor Modeling. Angewandte Chemie International Edition, 47(40), 7604-
7608. [Link]
Kącka-Zych, A., & Zawadzki, M. (2012). Kinetics of the [4+ 2] cycloaddition of
cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes. Monatshefte für Chemie-Chemical
Monthly, 143(11), 1475-1481.
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
Fábián, L., & Kállay, M. (2015). Recent Advances in Sonogashira Reactions. The Chemical
Record, 15(4), 744-777.
Ananikov, V. P., & Gordeev, E. G. (2015). Novel [4+ 2] cycloaddition reactions of alkyne and
enyne key-units: Direct access to bicyclic aromatic and heteroaromatic products. A
theoretical mechanistic study. RSC Advances, 5(92), 75255-75264.
Sarkar, M. S., Rahman, M. L., & Yusoff, M. M. (2015). Heck, Suzuki and Sonogashira Cross-
Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex. New Journal of
Chemistry, 39(5), 3355-3363.
Adams, R. W., et al. (2020). A Simple Device for Automated Mixing of Heterogeneous Solid‐
Liquid Reactions During In‐Situ Monitoring by NMR Spectroscopy. Chemistry–A European
Journal, 26(23), 5168-5172.
Save My Exams. Relative Rates of Nucleophilic Substitution (HL). [Link]
SynArchive. Cadiot-Chodkiewicz Coupling. [Link]
Organic Chemistry Portal. Sonogashira Coupling. [Link]
Jones, C. L., et al. (2021). Exploiting in situ NMR to monitor the formation of a metal–organic
framework. Chemical Science, 12(4), 1486-1494.
Damen, J. A. M., et al. (2020). High Rates of Quinone‐Alkyne Cycloaddition Reactions are
Dictated by Entropic Factors. Chemistry–A European Journal, 26(68), 15831-15836.
Al-Tel, T. H. (2015). Cycloaddition of 1, 3-Butadiynes: Efficient Synthesis of Carbo-and
Heterocycles. Molecules, 20(6), 11266-11295.
Bruker. InsightMR for High-Field. [Link]
Crampton, M. R., & Emokpae, T. A. (1997). The Kinetics and Mechanisms of Aromatic
Nucleophilic Substitution Reactions in Liquid Ammonia. Journal of the Chemical Society,
Perkin Transactions 2, (11), 2295-2300.
Adams, R. W., et al. (2020). A Simple Device for Automated Mixing of Heterogeneous Solid‐
Liquid Reactions During In‐Situ Monitoring by NMR Spectroscopy. Chemistry–A European
Journal, 26(23), 5168-5172. [Link]
Jones, C. L., et al. (2021). Exploiting in situ NMR to monitor the formation of a metal–organic
framework. Chemical Science, 12(4), 1486-1494. [Link]
The Organic Chemistry Tutor. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne
Intermediate and Meisenheimer Complex. YouTube. [Link]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alabugin, I. V., et al. (2002). Relative Cycloaddition Rates of Alkyne-Equivalent Dienophiles.
The Journal of Organic Chemistry, 67(21), 7295-7305.
Chemistry LibreTexts. (2023).
Duncton, M. A. J., & Pattenden, G. (1999). The intramolecular Stille reaction. Journal of the
Chemical Society, Perkin Transactions 1, (8), 1235-1246.
Lee, J., et al. (2023). Real-Time Reaction Monitoring of Azide-Alkyne Cycloadditions Using
Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS
Measurement Science Au, 3(2), 147-154.
Lee, J., et al. (2023). Real-time reaction monitoring of Azide-Alkyne cycloadditions using
benchtop NMR-based Signal Amplification by Reversible Exchange (SABRE). ACS
Measurement Science Au, 3(2), 147-154. [Link]
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
Alabugin, I. V., et al. (2002). Relative Cycloaddition Rates of Alkyne-Equivalent Dienophiles.
The Journal of Organic Chemistry, 67(21), 7295-7305. [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. [Link]
CK-12 Foundation. Nucleophilic Substitution Reactions - Haloalkanes. [Link]
Organic Chemistry Portal. Sonogashira Coupling. [Link]
Jarzebski, M., et al. (2022). Modeling of the General Trends of Reactivity and
Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. Molecules, 27(19),
6599.
Domingo, L. R., & Aurell, M. J. (2021). Unveiling the Unexpected Reactivity of Electrophilic
Diazoalkanes in [3+ 2] Cycloaddition Reactions within Molecular Electron Density Theory.
Chemistry, 3(1), 108-125.
NPTEL-NOC IITM. (2013, February 21). Mod-01 Lec-21 Fast Reactions. YouTube. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. FT-IR Stopped-Flow Archives - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]

2. Cadiot-Chodkiewicz Coupling [organic-chemistry.org]

3. chem.libretexts.org [chem.libretexts.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b148850?utm_src=pdf-custom-synthesis
https://www.hi-techsci.com/instrument-category/ft-ir-stopped-flow/
https://www.organic-chemistry.org/namedreactions/cadiot-chodkiewicz-coupling.shtm
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Sonogashira_Coupling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Sonogashira Coupling [organic-chemistry.org]

5. researchgate.net [researchgate.net]

6. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor
modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]

8. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

9. pdf.benchchem.com [pdf.benchchem.com]

10. pdf.benchchem.com [pdf.benchchem.com]

11. alfa-chemistry.com [alfa-chemistry.com]

12. research.ed.ac.uk [research.ed.ac.uk]

13. synarchive.com [synarchive.com]

14. mdpi.com [mdpi.com]

15. Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-
nitroethenes - PMC [pmc.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

17. mdpi.com [mdpi.com]

18. researchgate.net [researchgate.net]

19. InsightMR for High-Field | Bruker [bruker.com]

20. researchgate.net [researchgate.net]

21. Exploiting in situ NMR to monitor the formation of a metal–organic framework - Chemical
Science (RSC Publishing) [pubs.rsc.org]

22. microptik.eu [microptik.eu]

23. Monitoring Fast Chemical Reactions using Stopped-flow on a Rapid Scanning FT-IR
Spectrometer [perkinelmer.com]

24. pepolska.pl [pepolska.pl]

To cite this document: BenchChem. [kinetic studies comparing reactivity of different
haloalkynes]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b148850#kinetic-studies-comparing-reactivity-of-
different-haloalkynes]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://www.researchgate.net/publication/5562852_Insights_into_Sonogashira_Cross-Coupling_by_High-Throughput_Kinetics_and_Descriptor_Modeling
https://pubmed.ncbi.nlm.nih.gov/18288651/
https://pubmed.ncbi.nlm.nih.gov/18288651/
https://www.york.ac.uk/biology/technology-facility/molecular-interactions/mi-equipment/mi-rr-kinetics/
https://en.wikipedia.org/wiki/Cadiot%E2%80%93Chodkiewicz_coupling
https://pdf.benchchem.com/14742/A_Comparative_Guide_to_the_Kinetic_Studies_of_Cyclohexyne_Cycloaddition_Reactions.pdf
https://pdf.benchchem.com/45/A_Comparative_Guide_to_the_Kinetics_of_Bromoethane_Nucleophilic_Substitution_Reactions.pdf
https://www.alfa-chemistry.com/resources/cadiot-chodkiewicz-coupling.html
https://www.research.ed.ac.uk/en/publications/a-simple-device-for-automated-mixing-of-heterogeneous-solidliquid/
https://synarchive.com/named-reactions/cadiot-chodkiewicz-coupling
https://www.mdpi.com/1420-3049/15/12/9157
https://pmc.ncbi.nlm.nih.gov/articles/PMC4495029/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4495029/
https://www.researchgate.net/publication/255755905_Novel_4_2_cycloaddition_reactions_of_alkyne_and_enyne_key-units_Direct_access_to_bicyclic_aromatic_and_heteroaromatic_products_A_theoretical_mechanistic_study
https://www.mdpi.com/1420-3049/19/9/13788
https://www.researchgate.net/publication/347871291_Exploiting_in_situ_NMR_to_monitor_the_formation_of_a_metal-organic_framework
https://www.bruker.com/en/products-and-solutions/mr/nmr-pharma-solutions/InsightMR.html
https://www.researchgate.net/publication/379698818_A_Simple_Device_for_Automated_Mixing_of_Heterogeneous_Solid-Liquid_Reactions_During_In-Situ_Monitoring_by_NMR_Spectroscopy
https://pubs.rsc.org/en/content/articlelanding/2021/sc/d0sc04892e
https://pubs.rsc.org/en/content/articlelanding/2021/sc/d0sc04892e
https://www.microptik.eu/product/ftir-rapid-kinetics
https://www.perkinelmer.com/library/app-monitoring-fast-chemical-reactions-using-ftir-spectrometer.html
https://www.perkinelmer.com/library/app-monitoring-fast-chemical-reactions-using-ftir-spectrometer.html
https://pepolska.pl/app/uploads/2020/05/Monitoring-Fast-Chemical-Reactions-using-Stopped-flow-on-a-Rapid-Scanning-FT-IR-Spectrometer.pdf
https://www.benchchem.com/product/b148850#kinetic-studies-comparing-reactivity-of-different-haloalkynes
https://www.benchchem.com/product/b148850#kinetic-studies-comparing-reactivity-of-different-haloalkynes
https://www.benchchem.com/product/b148850#kinetic-studies-comparing-reactivity-of-different-haloalkynes
https://www.benchchem.com/product/b148850#kinetic-studies-comparing-reactivity-of-different-haloalkynes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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